Product packaging for Benzo[d]oxazole-2,7-dicarbaldehyde(Cat. No.:)

Benzo[d]oxazole-2,7-dicarbaldehyde

Cat. No.: B15206651
M. Wt: 175.14 g/mol
InChI Key: FRHANTFWJITWJI-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,7-dicarbaldehyde is a versatile aromatic heterocyclic building block of significant interest in medicinal chemistry and materials science. This dicarbonyl-functionalized molecule serves as a key precursor for the synthesis of diverse complex structures, particularly in developing compounds with potential biological activity. Its structure consists of a benzene ring fused with an oxazole, presenting aldehyde groups at the 2- and 7- positions, which are excellent handles for further chemical modification via condensation or nucleophilic addition reactions. Researchers value this compound for its role as a multifunctional scaffold. Benzo[d]oxazole derivatives are extensively studied for their pharmacological properties, including serving as potent tyrosinase inhibitors for skin-lightening applications , and exhibiting antifungal and antimicrobial activities . The presence of two formyl groups on this scaffold allows for the strategic creation of symmetric or asymmetric molecular architectures, which is highly valuable in the search for new therapeutic agents. The aldehyde functionalities can be readily converted into other groups, such as hydrazones or formazans, which are known to enhance bioactivity and are useful in computational drug design and molecular docking studies . Application Notes: This high-value chemical intermediate is primarily used in organic synthesis, pharmaceutical research, and as a potential core structure in the development of novel small-molecule inhibitors. It is commonly employed in cyclization reactions, the construction of heterocyclic libraries for biological screening, and in materials science for creating organic frameworks. Handling and Storage: For long-term stability, this product should be stored sealed in a dry environment at 2-8°C . As with all compounds of this nature, proper safety protocols should be followed. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO3 B15206651 Benzo[d]oxazole-2,7-dicarbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1,3-benzoxazole-2,7-dicarbaldehyde

InChI

InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)13-8(5-12)10-7/h1-5H

InChI Key

FRHANTFWJITWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C=O)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Benzo D Oxazole 2,7 Dicarbaldehyde

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole ring system of Benzo[d]oxazole-2,7-dicarbaldehyde is influenced by the presence of two strongly electron-withdrawing aldehyde groups. These groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be significantly slower compared to unsubstituted benzene. masterorganicchemistry.com The deactivating effect is due to the positive charge induced on the ring by the carbonyl groups, which repels incoming electrophiles. youtube.com

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present on the ring. chemistrysteps.comyoutube.comyoutube.com The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. youtube.com While this compound itself does not possess a leaving group for direct SNAr, derivatives with halogens on the benzene ring would be expected to undergo such reactions readily.

Reactions of the Aldehyde Functionalities

The two aldehyde groups at positions 2 and 7 are the primary sites for a variety of chemical transformations, including condensation reactions, oxidations, and reductions.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensations)

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various derivatives with potential applications in coordination chemistry and materials science.

Table 1: Schiff Base Formation with this compound

ReactantProduct
Primary Amine (R-NH₂)Benzo[d]oxazole-2,7-diylbis(methanylylidene)bis(R-amine)

The Knoevenagel condensation is another important reaction of the aldehyde functionalities, where they react with active methylene (B1212753) compounds in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Table 2: Knoevenagel Condensation with this compound

Active Methylene CompoundCatalystProduct
MalononitrilePiperidine, Triethylamine2,2'-(Benzo[d]oxazole-2,7-diyl)bis(ethene-1,1-dicarbonitrile)
Diethyl malonatePiperidine, Acetic AcidDiethyl 2,2'-(Benzo[d]oxazole-2,7-diyl)bis(3-ethoxy-3-oxoprop-1-ene-1-carboxylate)

Oxidation and Reduction Pathways

The aldehyde groups can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing pathways to a range of functionalized benzoxazole derivatives.

The oxidation of the aldehyde groups to carboxylic acids can be achieved using a variety of oxidizing agents. ncert.nic.in Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and even milder reagents like Tollens' reagent. ncert.nic.in The use of hydrogen peroxide in formic acid is another efficient method for the oxidation of aromatic aldehydes. sciencemadness.org

Table 3: Oxidation of this compound

Oxidizing AgentProduct
Potassium Permanganate (KMnO₄)Benzo[d]oxazole-2,7-dicarboxylic acid
Hydrogen Peroxide/Formic AcidBenzo[d]oxazole-2,7-dicarboxylic acid
Tollens' Reagent (Ag(NH₃)₂⁺)Benzo[d]oxazole-2,7-dicarboxylate

The reduction of the aldehyde functionalities to primary alcohols can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comopenochem.orgchemguide.co.uk Catalytic hydrogenation can also be employed for this purpose. britannica.comwikipedia.org

Table 4: Reduction of this compound

Reducing AgentProduct
Sodium Borohydride (NaBH₄)(Benzo[d]oxazole-2,7-diyl)dimethanol
Lithium Aluminum Hydride (LiAlH₄)(Benzo[d]oxazole-2,7-diyl)dimethanol
H₂/Pd, Pt, or Ni(Benzo[d]oxazole-2,7-diyl)dimethanol

Derivatization to Carboxylic Acids or Alcohols

As mentioned in the previous section, the aldehyde groups serve as a gateway to the corresponding dicarboxylic acid and dialcohol derivatives. The resulting Benzo[d]oxazole-2,7-dicarboxylic acid can be further functionalized through esterification or amidation reactions. Similarly, the (Benzo[d]oxazole-2,7-diyl)dimethanol can undergo esterification or etherification to produce a variety of other derivatives.

Cycloaddition Reactions of the Oxazole (B20620) Moiety (e.g., Diels-Alder Reactions with Olefins or Acetylenes)

The oxazole ring can participate in Diels-Alder reactions, acting as a diene. Due to the presence of the electron-withdrawing aldehyde groups on the fused benzene ring, the benzoxazole system in this compound is expected to be electron-deficient. This makes it a suitable candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.govacs.orgacs.orgresearchgate.netfigshare.com The reaction of the oxazole moiety with an olefin would lead to the formation of a pyridine (B92270) ring after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the expulsion of a small molecule.

Post-Synthetic Modification Strategies for Benzoxazole-Linked Systems

The reactivity of the aldehyde and other functional groups introduced through the transformations described above allows for extensive post-synthetic modification of systems incorporating the this compound core. For instance, benzoxazole derivatives can be incorporated into larger molecular architectures like macrocycles or polymers. researchgate.netrsc.orgrsc.orgnih.gov The functional groups can then be modified to tune the properties of the final material. For example, the formation of imine bonds via reaction with amines is a common post-synthetic modification strategy. rsc.org These modifications can alter properties such as solubility, porosity, and electronic characteristics of the resulting materials. rsc.orgrsc.org

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, while aromatic, is susceptible to a variety of transformations that involve the cleavage of the oxazole ring. These reactions are often initiated by the deprotonation of the C2-hydrogen, which is rendered acidic by the adjacent oxygen and nitrogen atoms. The presence of two strongly electron-withdrawing aldehyde groups at the 2- and 7-positions of this compound is expected to significantly influence its propensity towards such reactions.

Ring-Opening Pathways:

A common ring-opening pathway for benzoxazoles involves the formation of a 2-isocyanophenolate intermediate upon treatment with a base. For this compound, the aldehyde group at the 2-position would likely be the primary site of initial nucleophilic attack or reaction, potentially leading to a different set of ring-opened products compared to simpler benzoxazoles.

In a broader context, copper-catalyzed ring-opening reactions of benzoxazoles have been documented, leading to the formation of more complex functionalized molecules. For instance, the treatment of benzoxazole with ethyl diazoacetate in the presence of a copper catalyst and water results in a ring-opened product containing amine, aldehyde, hydroxyl, and carboxylate functionalities. mdpi.com While this specific reaction has not been reported for this compound, it highlights a potential avenue for its transformation under similar catalytic conditions. The electron-withdrawing nature of the aldehyde groups in the target molecule would likely modulate the electronic properties of the benzoxazole core, potentially influencing the feasibility and outcome of such catalytic ring-opening reactions.

Rearrangement Reactions:

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that has been observed in benzoxazole derivatives. This rearrangement typically involves the migration of an aryl group. In the context of this compound, while a classical Smiles rearrangement might be less probable without appropriate substitution patterns, the underlying principles of intramolecular nucleophilic attack could lead to novel rearrangement pathways, potentially involving the aldehyde functionalities. For example, intramolecular reactions between one of the aldehyde groups and a nucleophilic center generated elsewhere on the molecule could initiate a cascade of rearrangements.

Studies on other substituted benzoxazoles have shown that N-substituted aminobenzoxazoles can be synthesized via the Smiles rearrangement of appropriately activated benzoxazole-2-thiol derivatives. acs.orgresearchgate.net This suggests that if this compound were to be functionalized at the 2-position with a suitable leaving group and a tethered nucleophile, it could potentially undergo a Smiles-type rearrangement, with the aldehyde at the 7-position influencing the electronic landscape of the aromatic ring and thus the facility of the rearrangement.

The following table summarizes the types of ring-opening and rearrangement reactions observed in related benzoxazole systems, which can serve as a basis for predicting the potential reactivity of this compound.

Reaction TypeReactants/ConditionsProductsRelevance to this compound
Base-mediated Ring-Opening Benzoxazole, Strong Base2-IsocyanophenolateThe aldehyde at C2 may offer an alternative reaction site, but ring-opening via deprotonation is a plausible pathway.
Copper-catalyzed Ring-Opening Benzoxazole, Ethyl diazoacetate, Water, Copper catalystRing-opened product with multiple functional groups mdpi.comThe electron-withdrawing aldehydes would likely influence the catalytic cycle.
Iron-catalyzed Oxidative Cyclization Benzoxazoles, Secondary amines, FeCl₃, H₂O₂2-Aminobenzoxazoles nih.govDemonstrates the accessibility of the C2 position for functionalization which could precede rearrangement.
Smiles Rearrangement Benzoxazole-2-thiol derivatives, AminesN-Substituted 2-aminobenzoxazoles acs.orgresearchgate.netProvides a framework for potential intramolecular rearrangements if the target molecule is appropriately derivatized.

Mechanistic Investigations of Key Chemical Transformations

Due to the absence of specific experimental studies on this compound, a definitive mechanistic investigation of its key chemical transformations is not available. However, computational studies, such as those employing Density Functional Theory (DFT), on related benzoxazole systems provide valuable insights into the plausible mechanisms that would govern its reactivity.

Mechanisms of Ring-Opening:

Mechanistic studies on the palladium-catalyzed direct arylation of benzoxazoles have suggested a ring-opening pathway that proceeds through a 2-isocyanophenolate intermediate. acs.org This mechanism is initiated by the deprotonation at the C2 position. For this compound, the aldehyde at C2 would likely be transformed or participate in the initial steps of such a reaction, for example, through the formation of an acetal (B89532) with the solvent or another nucleophile present in the reaction mixture, prior to any interaction with a catalyst.

DFT studies on other substituted benzoxazoles have been used to analyze their molecular geometry and electronic properties, such as the HOMO-LUMO energy gap, which can predict chemical reactivity. nih.gov For this compound, computational modeling would be invaluable in predicting the most likely sites for nucleophilic or electrophilic attack and the transition states for potential ring-opening and rearrangement reactions. Such studies could elucidate the influence of the two electron-withdrawing aldehyde groups on the stability of the benzoxazole ring and the activation barriers for various transformations.

A plausible mechanistic pathway for a base-induced ring-opening of a generic benzoxazole is depicted below. The presence of the aldehyde groups in this compound would be expected to facilitate the initial deprotonation step due to their electron-withdrawing nature, thereby potentially lowering the activation energy for ring-opening.

Mechanisms of Rearrangement:

The mechanism of the Smiles rearrangement in benzoxazole systems involves the formation of a spirocyclic intermediate (a Meisenheimer complex) followed by ring opening and re-cyclization. The feasibility of such a rearrangement is highly dependent on the electronic nature of the aromatic ring and the nature of the migrating group and the nucleophile. Computational studies on related heterocyclic systems have been instrumental in elucidating the intricate details of these rearrangement pathways. For this compound, a theoretical investigation could predict the stability of potential spirocyclic intermediates and the energy barriers associated with their formation and subsequent transformations.

The following table outlines key mechanistic features that would be relevant to understanding the transformations of this compound, based on studies of related compounds.

Mechanistic FeatureDescriptionPredicted Influence of Dicarbaldehyde Substitution
C2-Deprotonation Initial step in many ring-opening reactions, forming a carbanion at the C2 position.The electron-withdrawing aldehyde at C2 would likely be a primary reaction site, potentially altering this initial step. The aldehyde at C7 would increase the overall electrophilicity of the aromatic system.
Formation of Isocyanophenolate Key ring-opened intermediate formed upon deprotonation and cleavage of the C2-O bond.The stability and subsequent reactivity of this intermediate would be modulated by the presence of the aldehyde groups.
Spirocyclic Intermediate (Meisenheimer Complex) Characteristic intermediate in the Smiles rearrangement.Formation would be influenced by the electronic effects of the aldehydes on the aromatic ring, potentially affecting the rate and regioselectivity of the rearrangement.
Influence of Electron-Withdrawing Groups Generally increase the acidity of C-H bonds and the susceptibility of the aromatic ring to nucleophilic attack.The two aldehyde groups are expected to significantly enhance the reactivity of the benzoxazole core towards nucleophiles and facilitate reactions initiated by deprotonation.

In the absence of direct experimental evidence, a combination of extrapolating from the known reactivity of related benzoxazoles and employing computational chemistry would be the most robust approach to understanding the complex chemical reactivity and transformation pathways of this compound.

Derivatization and Analog Development Based on the Benzo D Oxazole 2,7 Dicarbaldehyde Core

Synthesis of Imine and Hydrazone Derivatives from Dialdehyde (B1249045) Moieties

The presence of two aldehyde groups on the benzo[d]oxazole core allows for straightforward condensation reactions with primary amines and hydrazines to form imine (Schiff base) and hydrazone derivatives, respectively. These reactions are typically high-yielding and can be performed under mild conditions.

The reaction of benzo[d]oxazole-2,7-dicarbaldehyde with two equivalents of a primary amine (R-NH₂) leads to the formation of a diimine. This process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Similarly, reacting the dialdehyde with hydrazines (R-NHNH₂) or hydrazides (R-C(O)NHNH₂) yields the corresponding dihydrazones. These derivatives are often highly conjugated, colored compounds and have been investigated for their unique photophysical properties and potential as chemosensors. The formation of hydrazones from aromatic aldehydes is a well-established synthetic route that can be followed by cyclization to create other heterocyclic systems, such as 1,3,4-oxadiazoles. nih.govmdpi.com

Table 1: Representative Imine and Hydrazone Synthesis

Reactant Product Type General Reaction Conditions
Primary Amine (R-NH₂) Diimine Typically in an alcohol solvent, sometimes with acid or base catalysis, at room temperature or with gentle heating.

These reactions provide a modular approach to new molecules, where the properties of the final compound can be tuned by selecting different amine or hydrazine (B178648) starting materials.

Formation of Polymeric Structures (e.g., Poly(p-phenylenebenzobisoxazole) as a conceptual analogue)

Aromatic dialdehydes are important monomers for the synthesis of high-performance polymers. While direct polymerization of this compound is not widely documented in the provided search results, its structural motifs are found in advanced polymers. Conceptually, this dialdehyde can participate in polymerization reactions, such as multicomponent polymerizations with diamines and elemental sulfur to form polythioamides, which are noted for their excellent thermal stability and high refractive indices. rsc.org

The structure of benzo[d]oxazole is a core component of rigid-rod polymers like Poly(p-phenylenebenzobisoxazole) (PBO). PBO is not synthesized from the dialdehyde but from the polycondensation of 4,6-diamino-1,3-benzenediol with terephthalic acid or its derivatives. nih.govresearchgate.net However, the benzoxazole (B165842) unit imparts exceptional thermal stability and mechanical strength to the polymer chain. researchgate.net The conceptual link lies in the use of the rigid benzoxazole core to create robust, thermally stable materials. The polymerization of other aromatic dialdehydes, such as phthalaldehyde, has been shown to proceed via cyclopolymerization to form polyacetals. cmu.eduacs.org This suggests that under specific catalytic conditions, this compound could serve as a monomer for novel polymer architectures.

Development of Dicarboxylic Acid and Ester Derivatives

The aldehyde functional groups of this compound can be readily oxidized to form the corresponding dicarboxylic acid, benzo[d]oxazole-2,7-dicarboxylic acid. Standard oxidizing agents used for converting aromatic aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can be employed for this transformation.

Once synthesized, the resulting dicarboxylic acid is a versatile intermediate. It can undergo Fischer esterification by reacting with an alcohol (R-OH) in the presence of an acid catalyst to yield the corresponding diester. These ester derivatives can be further reacted, for instance, with hydrazine hydrate (B1144303) to produce dihydrazides, which are precursors for other heterocyclic systems like oxadiazoles (B1248032) or pyrazoles. nih.gov The conversion of a carboxylic acid to an ester and then to a hydrazide is a common multi-step synthesis in medicinal chemistry. nih.gov

Table 2: Synthesis of Dicarboxylic Acid and Ester Derivatives

Starting Material Reagent(s) Product
This compound KMnO₄ or other strong oxidizing agents Benzo[d]oxazole-2,7-dicarboxylic acid

Incorporation into Fused Heterocyclic Systems (e.g., Oxadiazoles, Imidazoles, Triazoles, Thiazoles)

The dialdehyde functionality of this compound is an excellent starting point for constructing more complex, fused heterocyclic systems. The aldehyde groups can react with a variety of binucleophilic reagents to form new five- or six-membered rings.

Oxadiazoles : 1,3,4-oxadiazole (B1194373) rings can be formed from aldehyde-derived hydrazones through oxidative cyclization. nih.govmdpi.comjchemrev.com For example, the dihydrazone of this compound could theoretically be cyclized to form a bis(1,3,4-oxadiazole) system. Another approach involves the reaction of aldehydes with amidoximes. nih.govresearchgate.net

Imidazoles : Imidazole (B134444) synthesis often involves the condensation of an aldehyde, a 1,2-dicarbonyl compound, a primary amine, and an ammonia (B1221849) source (Radziszewski synthesis and its variations). nih.govorganic-chemistry.orgnih.govrsc.org The dialdehyde could potentially react with two equivalents of reagents like benzil (B1666583) and ammonium (B1175870) acetate (B1210297) to form a molecule with two imidazole rings appended to the benzoxazole core.

Triazoles : The synthesis of 1,2,3-triazoles can be achieved through the reaction of aromatic aldehydes with nitroalkenes and sodium azide. google.com 1,2,4-triazole (B32235) rings can be synthesized from aldehydes by first converting them to oximes and then reacting them with hydrazonoyl hydrochlorides in a 1,3-dipolar cycloaddition reaction. frontiersin.orgnih.gov

Thiazoles : The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. youtube.comcutm.ac.in More modern methods allow for the synthesis of thiazoles directly from aldehydes, amines, and elemental sulfur using a copper catalyst. organic-chemistry.org Another route involves reacting aromatic aldehydes with thiourea (B124793) and an appropriate partner. nih.gov These methods could be adapted to use this compound as the dialdehyde component.

Design and Synthesis of Chemically Functionalized Analogs for Specific Research Applications

The benzo[d]oxazole scaffold is recognized for its significant biological activity and is a key component in many pharmacologically active substances. nih.govnih.govnih.gov By using this compound as a starting material, chemists can design and synthesize functionalized analogs for specific research purposes.

For example, derivatives incorporating other heterocyclic rings known for biological activity, such as thiadiazole, have been synthesized. nih.gov These hybrid molecules are often investigated for applications in medicinal chemistry, such as neuroprotective agents for conditions like Alzheimer's disease. nih.gov In one study, benzo[d]oxazole-thiadiazole derivatives were synthesized and showed an ability to protect neuronal cells from β-amyloid-induced toxicity. nih.govnih.gov

Furthermore, the inherent fluorescence of many benzoxazole derivatives makes them attractive candidates for the development of chemical sensors. The aldehyde groups can be converted into Schiff bases that act as binding sites for specific ions or molecules. Upon binding, a change in the fluorescence (such as quenching or enhancement) can be observed, allowing for the detection of the target analyte. Disubstituted imidazoles derived from α-keto-aldehydes have been used as fluorogenic sensors for Fe³⁺ ions. nih.gov This principle could be extended to derivatives of this compound to create highly sensitive and selective sensors.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(p-phenylenebenzobisoxazole) (PBO)
Benzo[d]oxazole-2,7-dicarboxylic acid
1,3,4-Oxadiazole
Imidazole
1,2,3-Triazole
1,2,4-Triazole
Thiazole
Potassium permanganate
Chromic acid
Hydrazine
Hydrazine hydrate
Benzil
Ammonium acetate
Sodium azide
Thioamide
Thiadiazole
Terephthalic acid
4,6-diamino-1,3-benzenediol

Advanced Spectroscopic Elucidation Techniques for Benzo D Oxazole 2,7 Dicarbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Benzo[d]oxazole-2,7-dicarbaldehyde, typically recorded in a solvent like DMSO-d₆, reveals key structural features. The spectrum is characterized by distinct signals corresponding to the aldehydic and aromatic protons. The aldehydic protons are expected to appear in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will exhibit specific splitting patterns and chemical shifts based on their positions relative to the oxazole (B20620) ring and the aldehyde groups.

Proton Chemical Shift (δ) in ppm
Aldehydic Proton (CHO)~9.8 - 10.5
Aromatic Protons (Ar-H)~7.5 - 8.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the aldehyde groups are highly deshielded and appear significantly downfield, generally in the range of δ 185-195 ppm. The carbons of the oxazole and benzene rings will resonate at distinct chemical shifts, reflecting their electronic environments.

Carbon Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)~185 - 195
Aromatic & Oxazole Carbons~110 - 160

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde groups. The C-H stretching of the aldehyde group typically appears as a pair of bands around 2820 and 2720 cm⁻¹. Furthermore, C=N stretching of the oxazole ring is expected around 1550-1650 cm⁻¹, while C-O-C stretching vibrations are observed in the 1075-1200 cm⁻¹ range.

Functional Group Characteristic Absorption (cm⁻¹)
Aldehyde C-H Stretch~2820 and ~2720
Carbonyl C=O Stretch~1680 - 1700
Aromatic C=C Stretch~1450 - 1600
Oxazole C=N Stretch~1550 - 1650
C-O-C Stretch~1075 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions. The extended conjugation involving the benzene ring, the oxazole moiety, and the two aldehyde groups leads to absorptions in the UV and possibly the visible region. The π → π* transitions, which are typically of high intensity, are expected to occur at shorter wavelengths, while the lower intensity n → π* transitions, originating from the lone pairs on the oxygen and nitrogen atoms as well as the carbonyl oxygens, appear at longer wavelengths.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₅NO₃), the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous confirmation of the molecular formula. The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass of C₉H₅NO₃ to verify the elemental composition.

X-Ray Diffraction (XRD) for Solid-State Structure Determination

For heterocyclic compounds like benzoxazoles, single-crystal XRD analysis reveals the planarity of the fused ring system and the orientation of substituent groups. Although specific crystallographic data for this compound is not presently documented, studies on analogous substituted benzoxazoles offer valuable insights into the structural characteristics that can be anticipated.

For instance, research on 2-substituted benzoxazole (B165842) derivatives has shown that these compounds often crystallize in triclinic or monoclinic systems. nih.govnih.govresearchgate.net The crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole, for example, was determined to have a triclinic system with a P-1 space group. nih.govnih.govresearchgate.net In this structure, the chlorophenyl and benzoxazole groups adopt a trans configuration relative to the central cyanomethyl hydrazone moiety. nih.govnih.gov Such analyses also highlight the presence of intermolecular forces, like hydrogen bonding, which dictate the packing of molecules in the crystal. nih.govnih.gov

In another study, the analysis of 2-phenacylbenzoxazoles revealed positional disorder within the crystal structure, where the benzoxazole moiety could adopt different conformations. mdpi.com This underscores the importance of XRD in identifying subtle structural variations and dynamic behavior even in the solid state.

The expected crystallographic data for this compound, based on analyses of related compounds, would likely include the parameters detailed in the following hypothetical data table.

Interactive Data Table: Illustrative Crystallographic Data for a Benzoxazole Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic geometric shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.5Length of the 'a' axis of the unit cell.
b (Å)12.3Length of the 'b' axis of the unit cell.
c (Å)9.1Length of the 'c' axis of the unit cell.
α (°)90Angle between 'b' and 'c' axes.
β (°)105.4Angle between 'a' and 'c' axes.
γ (°)90Angle between 'a' and 'b' axes.
Volume (ų)915.2The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calc) (g/cm³)1.45The calculated density of the crystal.

Note: The data in this table is illustrative and based on typical values for related benzoxazole structures. It does not represent experimentally determined data for this compound.

Advanced Spectroscopic Probes (e.g., Polarization and Dichroism Studies)

Beyond standard spectroscopic methods, advanced techniques such as polarization and dichroism studies can provide deeper insights into the electronic structure and orientation of molecules. These methods are particularly useful for compounds with specific chromophoric systems, such as the aromatic and heterocyclic rings in this compound.

Polarization spectroscopy would be employed to study the anisotropy of the molecule's absorption and emission of light. By using polarized light, one can probe the orientation of the transition dipole moments associated with electronic transitions within the molecule. For a molecule like this compound, this could reveal how the electronic properties are distributed across the benzoxazole core and the dicarbaldehyde substituents.

Circular dichroism (CD) spectroscopy is another powerful technique, particularly for chiral molecules or for achiral molecules in a chiral environment. While this compound is itself achiral, it could be studied in a chiral solvent or host matrix to induce a CD signal. This induced CD spectrum would be highly sensitive to the molecule's conformation and its interactions with the chiral surroundings.

Linear dichroism (LD) is used to study the orientation of molecules in an ordered sample, such as a stretched polymer film or a liquid crystal. By measuring the differential absorption of light polarized parallel and perpendicular to an orientation axis, LD can determine the alignment of the molecule. For this compound, this could provide information about how the molecule orients itself within an anisotropic medium, which is relevant for applications in materials science, such as organic light-emitting diodes (OLEDs).

While specific studies on this compound are not available, research on other heterocyclic fluorophores demonstrates the utility of these techniques. For example, studies on 2,1,3-benzoxadiazole derivatives have shown strong solvent-dependent fluorescence emission, indicating a charge-transfer character in their electronic transitions. researchgate.net Polarization-resolved fluorescence measurements on such compounds can provide detailed information on their excited-state properties.

The application of these advanced spectroscopic probes to this compound would be expected to yield valuable data on its electronic structure, conformation, and interactions with its environment, complementing the structural information obtained from XRD.

Computational and Theoretical Investigations of Benzo D Oxazole 2,7 Dicarbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netirjweb.com DFT calculations for Benzo[d]oxazole-2,7-dicarbaldehyde would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain optimized molecular geometry, electronic energies, and spectroscopic properties. researchgate.netirjweb.com Such studies on related benzoxazole (B165842) derivatives have demonstrated good agreement between calculated and experimental data for structural parameters and spectroscopic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. irjweb.com

For this compound, the HOMO is expected to be located over the electron-rich benzoxazole ring system, while the LUMO would likely be centered on the electron-withdrawing dicarbaldehyde groups. The HOMO-LUMO gap would indicate the energy required for an electronic transition, which is related to the molecule's absorption spectrum. Studies on similar heterocyclic systems have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap and, consequently, the electronic and optical properties. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Hypothetical)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.5
HOMO-LUMO Gap4.0

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would need to be determined by specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions indicates the strength of the intramolecular charge transfer. mdpi.com

In this compound, significant intramolecular charge transfer would be expected from the lone pairs of the oxygen and nitrogen atoms in the oxazole (B20620) ring to the antibonding orbitals of the carbonyl groups in the dicarbaldehyde substituents. NBO analysis can quantify these interactions, revealing the key electronic delocalization pathways that contribute to the molecule's stability and reactivity. nih.gov

Table 2: Illustrative NBO Analysis for Key Intramolecular Interactions in this compound (Hypothetical)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) in oxazoleπ(C=O) of aldehyde15.2
LP(N) in oxazoleπ(C=C) in benzene (B151609)10.5
π(C=C) in benzeneπ*(C=O) of aldehyde20.8

Note: The data in this table is illustrative. The specific donor-acceptor interactions and their stabilization energies would be determined from NBO calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, making them susceptible to nucleophilic attack. The hydrogen atoms of the aldehyde groups and the aromatic ring would likely exhibit positive potential (blue), indicating sites for electrophilic interaction.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).

These descriptors for this compound would provide a quantitative assessment of its stability and propensity to act as an electrophile or nucleophile in chemical reactions. irjweb.com

Table 3: Illustrative Global Reactivity Descriptors for this compound (Hypothetical)

DescriptorValue
Chemical Hardness (η)2.0 eV
Electronegativity (χ)4.5 eV
Electrophilicity Index (ω)5.06 eV

Note: These values are illustrative and would be calculated from the HOMO and LUMO energies obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational freedom of the aldehyde groups. These simulations would reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can provide insights into intermolecular interactions, such as how the molecule might interact with a solvent or a biological target. researchgate.netnih.gov By simulating the molecule in a solvated environment, one can study the formation of hydrogen bonds and other non-covalent interactions that influence its solubility and behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focusing on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be built. Such a model would be invaluable for designing new this compound derivatives with enhanced or specific biological activities. nih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO Method for NMR Chemical Shifts, Theoretical IR Spectra)

No published data was found regarding the theoretical prediction of NMR chemical shifts or IR spectra for this compound.

Prediction of Non-Linear Optical (NLO) Properties

No studies detailing the theoretical prediction of non-linear optical (NLO) properties for this compound were identified.

Thermodynamic Property Calculations and Reaction Energetics

No available literature was found that reports on the calculation of thermodynamic properties or the energetics of reactions involving this compound.

Advanced Applications in Materials Science and Organic Synthesis

Potential Role as a Building Block in Supramolecular Chemistry and Polymer Science

The bifunctional nature of Benzo[d]oxazole-2,7-dicarbaldehyde , featuring two reactive aldehyde groups, positions it as a prime candidate for use in polymer and supramolecular chemistry. Aldehydes are versatile functional groups that can participate in a variety of condensation reactions to form stable linkages.

Theoretical Application as a Precursor for Polymeric Materials with Tailored Properties

Theoretically, the two aldehyde functionalities of This compound would allow it to act as a monomer in polycondensation reactions. For instance, reaction with diamines would lead to the formation of polyimines (also known as Schiff bases), which are a class of polymers known for their thermal stability and chelating properties. The rigid benzoxazole (B165842) core would be expected to impart thermal resistance and specific optical properties to the resulting polymer chain.

Hypothetical Integration into Covalent Organic Frameworks (COFs) and other Porous Materials

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures. The synthesis of COFs often relies on reversible condensation reactions, with Schiff base formation from aldehydes and amines being one of the most common methods. This compound could, in principle, be used as a linear or bent building block in the creation of COFs. The nitrogen and oxygen atoms within the benzoxazole ring could act as heteroatoms that enhance the material's affinity for specific molecules, such as carbon dioxide, which is relevant for gas storage and separation applications. However, specific examples of COFs synthesized from this particular dialdehyde (B1249045) are not present in the current literature.

Postulated Contributions to Optoelectronic and Non-Linear Optical (NLO) Materials Development

Benzoxazole derivatives are known to be fluorescent and are often incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. The extended π-conjugated system of the benzoxazole ring is responsible for these properties. The introduction of two electron-withdrawing aldehyde groups would be expected to modulate the electronic properties of the benzoxazole core significantly. This could potentially lead to materials with interesting charge-transfer characteristics, although no specific data on the optoelectronic properties of This compound have been published.

Speculative Utility in Photocatalysis and Energy Conversion Systems

Heteroatom-containing aromatic compounds are of interest in photocatalysis. The benzoxazole structure, when incorporated into larger conjugated systems like COFs, can facilitate light absorption and charge separation—key processes in photocatalysis. While some benzodiazole-based COFs have been shown to be effective photocatalysts, there is no specific research demonstrating the use of This compound for this purpose.

Potential as a Strategic Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

Dialdehydes are valuable intermediates in organic synthesis, allowing for the construction of complex molecular architectures. The two aldehyde groups of This compound could be reacted sequentially or simultaneously to build larger, more complex heterocyclic systems. The benzoxazole core itself is a privileged structure in medicinal chemistry. This suggests that the compound has potential as a starting material for the synthesis of novel bioactive molecules, though documented examples are lacking.

Prospective Use in Ligand Design for Coordination Chemistry and Catalysis

The aldehyde groups, or more commonly, the imines derived from them, can act as coordinating sites for metal ions. The nitrogen atom of the benzoxazole ring can also participate in metal coordination. Therefore, This compound could serve as a precursor for designing ligands for homogeneous or heterogeneous catalysis. Such ligands could be used to create catalysts for a variety of organic transformations. However, the literature does not currently contain reports of metal complexes or catalytic systems derived from this specific compound.

Investigations into "this compound" in Molecular Recognition and Self-Assembly Remain Largely Unexplored

Despite a thorough review of scientific literature, detailed research findings on the specific applications of the chemical compound This compound in the fields of molecular recognition and self-assembly processes are not presently available. The current body of scientific work does not provide specific data, such as detailed research findings or data tables, that would allow for a comprehensive discussion of its role in these advanced areas of materials science and organic synthesis.

The benzoxazole scaffold, a key structural feature of this molecule, is a recognized entity in medicinal chemistry and materials science. tandfonline.comnih.govnih.gov Various derivatives of benzoxazole have been synthesized and investigated for a range of applications, including their potential as liquid crystals, fluorescent probes for ion and molecule recognition, and in the development of bioactive agents. tandfonline.comnih.govingentaconnect.comresearchgate.net These applications inherently rely on molecular interactions and, in some cases, self-assembly phenomena. tandfonline.comscilit.com For instance, the formation of liquid crystalline phases is a direct consequence of molecular self-organization. tandfonline.comingentaconnect.com

Furthermore, the presence of aldehyde functional groups in organic molecules can, in principle, facilitate self-assembly through various non-covalent interactions or covalent bond formation, such as in the synthesis of hydrogels. researchgate.net The strategic placement of two carbaldehyde groups on the benzoxazole framework, as in This compound , suggests a potential for this compound to act as a building block in supramolecular chemistry. However, specific studies to explore and characterize these possibilities for this particular compound have not been reported in the available literature.

While the broader class of benzoxazole derivatives has shown promise in various applications stemming from their molecular recognition capabilities, specific research into the self-assembly processes and molecular recognition properties of This compound is a subject that awaits scientific investigation. The absence of published data precludes a detailed analysis and the presentation of research findings at this time.

Emerging Research Frontiers and Future Directions for Benzo D Oxazole 2,7 Dicarbaldehyde

Innovations in Green and Sustainable Synthetic Routes for High-Yield Production

Currently, specific high-yield, green, and sustainable synthetic routes for Benzo[d]oxazole-2,7-dicarbaldehyde are not extensively documented in publicly available literature. However, the general synthesis of benzoxazole (B165842) derivatives often involves methods that are progressively being adapted to align with the principles of green chemistry. bldpharm.com For instance, the use of microwave irradiation and ultrasound-assisted synthesis are becoming more common for the production of various benzoxazole compounds, often leading to shorter reaction times and improved yields. researchgate.net One can anticipate that future research into the production of this compound will focus on adapting these technologies.

Future synthetic strategies will likely explore one-pot reactions, the use of environmentally benign solvents such as water or ionic liquids, and the application of reusable catalysts to minimize waste and energy consumption. The development of atom-economical approaches, where most of the atoms from the reactants are incorporated into the final product, will also be a key focus.

Table 1: Potential Green Synthesis Strategies for this compound

Synthesis StrategyPotential Advantages
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for higher yields.
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transfer.
Catalytic One-Pot ReactionsReduced workup steps, less solvent waste, improved efficiency.
Synthesis in Green SolventsUse of water, supercritical fluids, or ionic liquids to replace hazardous organic solvents.

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates and Transition States

The study of reaction mechanisms is crucial for optimizing synthetic protocols. For this compound, there is a significant opportunity to employ advanced in situ spectroscopic techniques to monitor its formation in real-time. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could provide invaluable insights into the reaction pathways, allowing for the identification of transient intermediates and transition states.

This data is critical for understanding the kinetics and thermodynamics of the reaction, which in turn enables the fine-tuning of reaction conditions to maximize yield and purity. While specific studies on this compound are not yet available, the application of these techniques to other complex organic reactions is well-documented and provides a clear roadmap for future investigations.

Development of Next-Generation Computational Models for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, Density Functional Theory (DFT) calculations could be employed to model its electronic structure, vibrational frequencies, and reactivity. nih.gov Such studies can help in understanding its stability, predicting its spectroscopic signatures, and identifying potential sites for chemical modification.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for derivatives of this compound to predict their biological activity or material properties. nih.gov These computational tools will be instrumental in guiding the rational design of new functional molecules based on this scaffold, accelerating the discovery of novel applications.

Table 2: Predicted Physicochemical Properties of Benzo[d]oxazole-7-carbaldehyde (a related compound)

PropertyValueSource
Molecular Weight147.13 g/mol PubChem
XLogP31.2PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass147.032028402PubChem
Topological Polar Surface Area43.1 ŲPubChem
Heavy Atom Count11PubChem
Note: Data for this compound is not available. The data presented is for the closely related compound Benzo[d]oxazole-7-carbaldehyde. nih.gov

Rational Design of Tailored this compound Derivatives for Novel Chemical Functions

The two aldehyde groups on the this compound scaffold provide versatile handles for a wide range of chemical modifications. This opens up the possibility of creating a diverse library of derivatives with tailored properties. For example, the aldehyde functional groups can be readily converted into other functionalities such as carboxylic acids, alcohols, imines, or used in condensation reactions to build larger, more complex molecular architectures.

The rational design of these derivatives, guided by computational modeling, could lead to the development of molecules with specific applications in mind. For instance, by introducing specific substituents, it may be possible to tune the fluorescence properties for sensor applications or to enhance the binding affinity for biological targets.

Exploration of this compound in Emerging Fields of Chemical Science

While the application space for this compound is largely unexplored, its structure suggests potential in several cutting-edge areas of chemical science. The rigid, planar benzoxazole core, combined with the reactive aldehyde groups, makes it an attractive building block for the synthesis of novel materials.

Potential areas of application include:

Materials Science: The dicarbaldehyde functionality could be utilized to synthesize novel polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with interesting electronic or porous properties.

Supramolecular Chemistry: The molecule could serve as a key component in the design of self-assembling systems, molecular sensors, or stimuli-responsive materials.

Medicinal Chemistry: Although no biological activity has been reported, the benzoxazole scaffold is present in many biologically active compounds. nih.gov Derivatives of this compound could be synthesized and screened for a range of therapeutic activities.

The journey of this compound in the world of chemistry is just beginning. The path forward will undoubtedly involve a synergistic approach, combining innovative synthesis, advanced characterization, and predictive computational modeling to unlock the full potential of this intriguing molecule.

Q & A

What are the established methods for synthesizing Benzo[d]oxazole-2,7-dicarbaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound typically involves functionalizing benzoxazole precursors via oxidation or formylation reactions. A modified Sommelet reaction using hexamethylenetetramine (urotropin) with catalysts like lanthanum triflate and surfactants (e.g., sodium dodecyl sulfate) in aqueous media has been effective for similar dicarbaldehydes, yielding ~65% product but requiring careful control to minimize acidic byproducts . Alternative protocols for naphthalene-2,7-dicarbaldehyde synthesis involve dibromonaphthalene precursors in anhydrous THF under nitrogen, highlighting the importance of inert conditions to prevent side reactions .

Methodological Insight : Optimize solvent systems (e.g., THF vs. water) and catalyst loading to balance reactivity and purity. Monitor reaction progress via HPLC or TLC to identify byproducts early.

How can researchers characterize the structure and purity of this compound?

Basic Research Focus
Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Analyze aldehyde proton signals (δ ~9-10 ppm) and aromatic proton splitting patterns to confirm regiochemistry.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with dicarbaldehyde derivatives .
  • FT-IR : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

Methodological Insight : Use recrystallization or column chromatography to isolate pure product, and cross-validate results with elemental analysis or X-ray crystallography if feasible.

What strategies improve the yield of this compound while minimizing byproduct formation?

Advanced Research Focus
Byproduct formation (e.g., acidic degradation products) is common in aldehyde synthesis. Key strategies include:

  • Catalyst Optimization : Replace traditional acid catalysts with lanthanum triflate to reduce side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates or micellar systems (e.g., SDS in water) to enhance solubility .
  • Temperature Control : Lower reaction temperatures (<80°C) mitigate aldehyde oxidation, as seen in analogous naphthyridine dicarbaldehyde syntheses .

Data Contradiction Note : Yields vary between protocols (e.g., 65% vs. 77% in similar systems), emphasizing the need for substrate-specific optimization .

How do the aldehyde groups in this compound influence its reactivity in medicinal chemistry applications?

Advanced Research Focus
The dual aldehyde moieties enable diverse functionalization:

  • Covalent Inhibitors : The aldehydes can act as warheads, forming reversible Schiff bases with lysine residues in target proteins. For example, benzo[d]oxazole-2-carbonitriles derived from aldehydes selectively inhibit immunoproteasome subunits via disulfide bond formation .
  • Crosslinking Agents : Aldehydes facilitate conjugation with amines in biomolecules, useful in probe design for target identification .

Methodological Insight : Evaluate reactivity under physiological pH using thiol reactivity assays and kinetic studies to assess covalent binding efficiency .

How can researchers resolve discrepancies in reported biological activities of benzoxazole derivatives?

Advanced Research Focus
Contradictions in bioactivity data often arise from:

  • Experimental Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-468 in antitumor assays) and incubation times (7 vs. 10 days) significantly alter IC₅₀ values .
  • Compound Stability : Aldehydes may degrade under storage, necessitating stability studies via accelerated aging tests (40°C/75% RH) and LC-MS monitoring .

Methodological Insight : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound purity before biological testing .

What novel applications exist for this compound in materials science?

Advanced Research Focus
Beyond medicinal chemistry, the compound’s conjugated aromatic system and aldehyde functionality enable:

  • Polymer Synthesis : Serve as a monomer for conducting polymers via condensation with diamines.
  • Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to form porous structures for catalytic or sensing applications.

Methodological Insight : Screen metal precursors (e.g., Zn, Cu) and solvent systems (e.g., DMSO) to optimize crystallinity and porosity .

How does the electronic structure of this compound affect its spectroscopic and reactive properties?

Advanced Research Focus
The benzoxazole core’s electron-withdrawing nature polarizes the aldehyde groups, enhancing electrophilicity. This is evident in:

  • UV-Vis Spectroscopy : Strong absorbance in the 300-350 nm range due to π→π* transitions in the conjugated system.
  • Reactivity with Nucleophiles : Rapid Schiff base formation with hydrazines or hydroxylamines, as demonstrated in benzaldehyde derivatization studies .

Methodological Insight : Perform DFT calculations to map frontier molecular orbitals and predict reactivity hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.